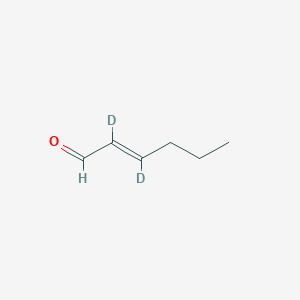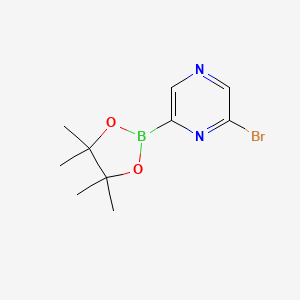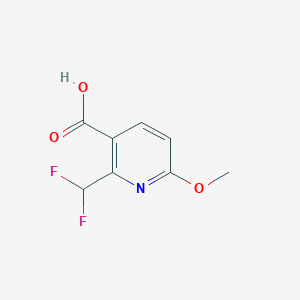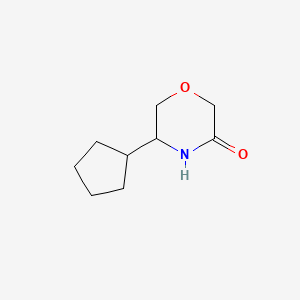
2-Tert-butyl-6-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-(cyclohexyloxy)phenol is an organic compound characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexyloxy groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclohexyloxy group can be introduced through a condensation reaction with cyclohexanol or cyclohexene oxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-6-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Tert-butyl-6-(cyclohexyloxy)phenol has several applications in scientific research:
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used as an additive in lubricants and fuels to prevent oxidation and improve stability.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-(cyclohexyloxy)phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
2-Tert-butylphenol: Shares the tert-butyl group but lacks the cyclohexyloxy group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is a common antioxidant.
2,4-Dimethyl-6-tert-butylphenol: Contains additional methyl groups and is used as an antioxidant in fuels.
Uniqueness: 2-Tert-butyl-6-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. This combination enhances its stability and antioxidant capacity compared to similar compounds.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(15(13)17)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
QBGNUFPGOYCLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


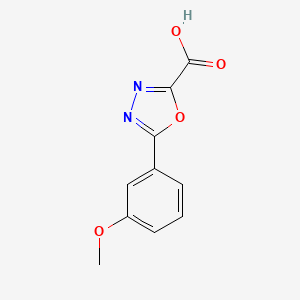
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)

